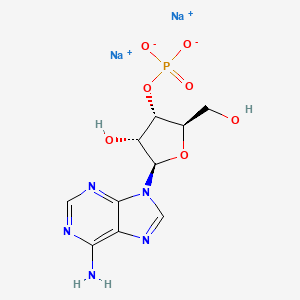

Sodium (2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yl phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a nucleotide, which is a fundamental building block of nucleic acids like DNA and RNA. It consists of a purine base (adenine), a five-carbon sugar (ribose), and a phosphate group. This particular structure is important in various biological processes, including cellular signaling and metabolism.

Synthesis Analysis

While the provided papers do not directly address the synthesis of the specific nucleotide, they do provide insight into the synthesis of related phosphate compounds. Paper describes the synthesis of colloidal dispersions of sodium and potassium phosphates in a hydrocarbon medium. This process involves reacting aqueous sodium or potassium hydroxide with tetraphosphorous decasulfide in the presence of a surfactant. Although this method is not directly applicable to the synthesis of nucleotides, the principles of working with phosphate groups and the conditions required for their stability and reactivity could be relevant.

Molecular Structure Analysis

The molecular structure of nucleotides is critical for their function. The papers provided do not directly discuss the structure of the nucleotide , but paper discusses the crystal structure of a mixed-anion phosphate compound, which includes sodium ions and phosphate groups. The structure is determined using single-crystal X-ray diffraction, a technique that could also be used to elucidate the structure of nucleotides. The paper mentions the arrangement of phosphate groups and sodium ions within the crystal lattice, which could provide insights into the interactions between phosphate groups and metal cations, a relevant aspect for understanding the structure of nucleotide-phosphate compounds.

Chemical Reactions Analysis

The papers do not provide information on the chemical reactions specific to the nucleotide . However, understanding the reactivity of phosphate groups in different environments is essential. For instance, the colloidal phosphate dispersions described in paper could offer insights into the behavior of phosphate groups in non-aqueous environments, which might be extrapolated to understand how the phosphate in the nucleotide might react under various conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of nucleotides are influenced by their phosphate groups, among other structural features. Paper provides details on the properties of colloidal sodium and potassium phosphates, such as the weight ratio of mineral core to surfactant and the morphological characterization using various techniques. These properties are crucial for understanding the stability and behavior of phosphate-containing compounds. Paper contributes to this understanding by describing the infrared spectrum of a phosphate compound, which can be related to the vibrations of phosphate groups. This information is valuable for predicting how the phosphate in the nucleotide might behave physically and chemically.

Aplicaciones Científicas De Investigación

Pharmacokinetics and Metabolite Analysis

One study developed a method for the quantification of IMM-H007 and its major metabolites in hamster blood, using LC-MS/MS. This research highlights the application of similar compounds in pharmacokinetic studies, crucial for understanding drug distribution, metabolism, and excretion (Jia et al., 2016).

Novel Synthetic Approaches

Research on novel synthetic methods for creating locked carbocyclic nucleosides from specific precursors demonstrates the importance of these compounds in developing new therapeutic agents. Such work emphasizes the role of these compounds in synthesizing new molecules with potential bioactive properties (Hřebabecký et al., 2006).

Fluorescent-labeled ATP Analogs

The synthesis of chemically and metabolically stable analogs of ATP, substituted with fluorescent residues, serves as a tool for probing the function of adenylyl cyclases. This underscores the role of such compounds in biochemical research, particularly in studying enzyme functions and signal transduction pathways (Emmrich et al., 2010).

Novel Sedative-Hypnotic Agents

Investigations into novel adenosine derivatives for their sedative and hypnotic profiles, as well as their effects on sleep stages, reflect the therapeutic potential of nucleoside analogs in treating sleep disorders and anxiety (Bai et al., 2014).

Antibiotic Synthesis

Efforts to synthesize new antibiotics, such as ertapenem sodium, involve complex reactions utilizing specific nucleotide analogs. This highlights the compound's significance in the development of new antimicrobial agents with improved efficacy and stability (Williams et al., 2005).

Propiedades

IUPAC Name |

disodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O7P.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(17)7(4(1-16)21-10)22-23(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANSFNURBJWQHAI-IDIVVRGQSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])[O-])O)N.[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])[O-])O)N.[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N5Na2O7P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-phenyl-3-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2538575.png)

![4-[4-cyano-5-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B2538579.png)

![4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide oxalate](/img/structure/B2538580.png)

![2-(2-Ethoxyethyl)-4,7-dimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2538581.png)

![tert-Butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride](/img/structure/B2538583.png)

![3-(1H-pyrazol-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2538588.png)